Cas no 847184-08-1 (4-1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl-1-(4-methylphenyl)pyrrolidin-2-one)

4-1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl-1-(4-methylphenyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl-1-(4-methylphenyl)pyrrolidin-2-one
- Z274571972
- 4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
- 4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
- AKOS016260711
- CCG-336966
- 4-[1-(2-methylbutyl)benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
- AKOS002254342
- 847184-08-1
- F3243-0008
-
- インチ: 1S/C23H27N3O/c1-4-16(2)14-26-21-8-6-5-7-20(21)24-23(26)18-13-22(27)25(15-18)19-11-9-17(3)10-12-19/h5-12,16,18H,4,13-15H2,1-3H3
- InChIKey: PXLXGESRKDRKKP-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C2=NC3C=CC=CC=3N2CC(C)CC)CN1C1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 361.215412493g/mol
- どういたいしつりょう: 361.215412493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 516
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 38.1Ų
4-1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl-1-(4-methylphenyl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3243-0008-2μmol |
4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
847184-08-1 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F3243-0008-5μmol |
4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
847184-08-1 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F3243-0008-20μmol |
4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
847184-08-1 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F3243-0008-1mg |
4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
847184-08-1 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F3243-0008-50mg |
4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
847184-08-1 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F3243-0008-5mg |
4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
847184-08-1 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F3243-0008-40mg |
4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
847184-08-1 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F3243-0008-4mg |
4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
847184-08-1 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3243-0008-10μmol |
4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
847184-08-1 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F3243-0008-2mg |
4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
847184-08-1 | 90%+ | 2mg |
$59.0 | 2023-07-28 |
4-1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl-1-(4-methylphenyl)pyrrolidin-2-one 関連文献
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
3. Book reviews
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
6. Back matter
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
4-1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl-1-(4-methylphenyl)pyrrolidin-2-oneに関する追加情報
Recent Advances in the Study of 4-1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl-1-(4-methylphenyl)pyrrolidin-2-one (CAS: 847184-08-1)
The compound 4-1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl-1-(4-methylphenyl)pyrrolidin-2-one (CAS: 847184-08-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its benzodiazol and pyrrolidin-2-one moieties, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action. Recent research has focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of neurological and inflammatory disorders.
One of the key findings from recent studies is the compound's ability to modulate specific neurotransmitter systems, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro and in vivo experiments have demonstrated its high affinity for certain receptor subtypes, coupled with a favorable pharmacokinetic profile. These properties suggest that 4-1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl-1-(4-methylphenyl)pyrrolidin-2-one could serve as a lead compound for the development of novel neuroprotective agents.
Another area of interest is the compound's anti-inflammatory activity. Recent preclinical studies have shown that it can effectively inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various disease models. This dual functionality—targeting both neurological and inflammatory pathways—positions the compound as a versatile therapeutic agent with broad applicability. Researchers are now exploring its potential in treating conditions such as multiple sclerosis and rheumatoid arthritis, where inflammation and neurodegeneration often coexist.
From a synthetic chemistry perspective, advancements have been made in optimizing the yield and purity of 4-1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl-1-(4-methylphenyl)pyrrolidin-2-one. Novel catalytic methods and green chemistry approaches have been employed to streamline its production, making it more accessible for large-scale studies and eventual clinical trials. These improvements are critical for ensuring the compound's viability as a drug candidate, as they address previous challenges related to scalability and cost-effectiveness.
In conclusion, the latest research on 4-1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl-1-(4-methylphenyl)pyrrolidin-2-one (CAS: 847184-08-1) highlights its multifaceted potential in both neurological and inflammatory therapeutics. While further studies are needed to fully elucidate its mechanisms and assess its safety profile, the current findings provide a strong foundation for future drug development efforts. The compound's unique structural features and biological activities make it a compelling subject for ongoing and future research in the chemical biology and medicinal chemistry fields.
847184-08-1 (4-1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl-1-(4-methylphenyl)pyrrolidin-2-one) 関連製品
- 1220018-10-9(3-(2-Isopropylphenoxy)methylpiperidinehydrochloride)
- 2092780-89-5(3-Fluoro-4-methyl-2-(methylthio)benzaldehyde)
- 2172514-52-0(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-N-methylbutanamidooxy}acetic acid)
- 899753-96-9(1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2229071-33-2(2-methyl-4-2-(pyrrolidin-1-yl)phenylbutan-2-amine)
- 89776-65-8(3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1567921-73-6((1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol)
- 41917-83-3(3-(4-(Trifluoromethyl)phenyl)acrylaldehyde)
- 1373368-72-9(1-(4-ethenylphenyl)pyrrolidine)
- 2757872-06-1(3-(2,5-Dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid)




